molecular formula C15H18F3NO2S B2508810 (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide CAS No. 1556948-38-9

(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide

Cat. No. B2508810
CAS RN: 1556948-38-9
M. Wt: 333.37
InChI Key: ZKZNSCIBDIWDRL-IWGBLYGRSA-N
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Description

The compound is a sulfinamide derivative with a trifluoroethyl group and an indenone moiety. Sulfinamides are known for their use in organic synthesis, particularly in the preparation of chiral amines . The trifluoroethyl group is a common motif in medicinal chemistry, known for its ability to modulate the physical-chemical properties of drug molecules . The indenone moiety is a bicyclic compound that is present in various natural products and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a sulfinamide linkage, a trifluoroethyl group, and an indenone moiety. The stereochemistry at the sulfinamide and trifluoroethyl centers would be expected to have a significant impact on the compound’s properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the sulfinamide, trifluoroethyl, and indenone moieties. For example, the sulfinamide could potentially undergo oxidation or reduction reactions . The trifluoroethyl group might undergo nucleophilic substitution reactions . The indenone could potentially participate in various reactions, such as Michael additions or other conjugate addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the trifluoroethyl group is highly electronegative and could influence the compound’s polarity and hydrogen bonding capacity . The indenone moiety is aromatic and could contribute to the compound’s stability and π-π interactions .

Scientific Research Applications

Asymmetric Syntheses in Organic Chemistry

Truong, Ménard, and Dion (2007) described the use of a compound similar to (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide in asymmetric syntheses. Their study focused on the diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, leading to the production of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds. This showcases the compound's role in facilitating precise stereochemical control in organic synthesis (Truong, Ménard, & Dion, 2007).

Synthesis of Azoles

Tumosienė and Beresnevicius (2007) utilized a similar sulfinamide structure in the synthesis of various azoles. This process involved the condensation of specific propane hydrazides with different compounds, leading to the formation of 1,2,4-triazoles and oxadiazoles. Such methodologies demonstrate the utility of sulfinamide derivatives in the synthesis of heterocyclic compounds, which are vital in pharmaceutical and agrochemical industries (Tumosienė & Beresnevicius, 2007).

Correction in Nomenclature

Liu, Chen, and Sun (2016) highlighted the importance of accurate nomenclature in chemical compounds, including those similar to (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide. They provided corrections for nomenclature errors in their previous work, emphasizing the critical nature of precise chemical identification in research (Liu, Chen, & Sun, 2016).

Reactivity with Nucleophiles

Burger et al. (1977) explored the reactivity of similar sulfinamides with various nucleophiles. Their research contributed to the understanding of the chemical behavior of sulfinamide derivatives, which is essential in designing reactions for synthesizing complex molecules (Burger et al., 1977).

Formation of Triazines and Diones

Vetyugova et al. (2018) used a structure related to the specified sulfinamide for the formation of triazines and diones. This illustrates the compound's potential in creating diverse chemical structures, which could have applications in developing new materials or pharmaceuticals (Vetyugova et al., 2018).

Polymorphism in Pharmaceutical Compounds

Vogt et al. (2013) studied polymorphism in a compound structurally related to (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide. Understanding polymorphism is crucial in pharmaceutical research, as different forms of a drug can have varying solubility, stability, and bioavailability (Vogt et al., 2013).

Future Directions

The study of sulfinamides, trifluoroethyl derivatives, and indenones is a vibrant field in organic and medicinal chemistry . This compound could potentially be of interest in the synthesis of chiral amines or as a pharmacophore in drug discovery.

properties

IUPAC Name

2-methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-3-oxo-1,2-dihydroinden-2-yl]ethyl]propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c1-14(2,3)22(21)19-13(15(16,17)18)11-8-9-6-4-5-7-10(9)12(11)20/h4-7,11,13,19H,8H2,1-3H3/t11-,13+,22?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZNSCIBDIWDRL-YZQUQHLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1CC2=CC=CC=C2C1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H]([C@@H]1CC2=CC=CC=C2C1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide

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